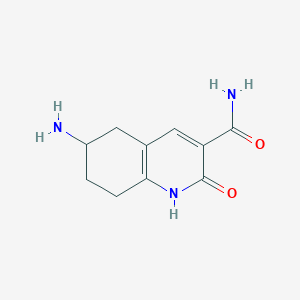

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C10H13N3O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(15)13-8/h4,6H,1-3,11H2,(H2,12,14)(H,13,15) |

InChI Key |

VQZNEVCSMAQHBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C(=O)N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of quinoline derivatives typically involves a multi-component reaction (MCR) that includes aromatic aldehydes, dimedone, acetoacetanilide, and ammonium acetate. This approach allows for the rapid assembly of complex molecules without isolating intermediates, reducing waste and increasing efficiency.

Step-by-Step Synthesis

- Condensation Reaction : Mix acetoacetanilide, aromatic aldehyde, dimedone, and ammonium acetate in a suitable solvent or under solvent-free conditions.

- Catalysis : Add the chosen Lewis acid catalyst to facilitate the reaction.

- Reaction Conditions : Heat the mixture at 70°C for several hours.

- Workup : Cool the reaction mixture, filter the precipitate, and wash with a suitable solvent.

- Purification : Recrystallize the product from a suitable solvent to achieve high purity.

Analysis of Synthesized Compounds

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use $${}^{1}$$H NMR and $${}^{13}$$C NMR to confirm the structure by analyzing proton and carbon signals.

- Infrared (IR) Spectroscopy : Identify functional groups based on absorption bands (e.g., amide, ketone).

- Mass Spectrometry (MS) : Determine the molecular weight and fragmentation pattern.

Physical Properties

- Melting Point : Measure using an open capillary tube.

- Elemental Analysis : Confirm the elemental composition using techniques like CHN analysis.

Research Outcomes and Applications

Quinoline derivatives, including 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide , have potential applications in medicine due to their biological activities. These compounds can act as anticancer agents by modulating efflux pumps or intercalating into DNA, disrupting replication and transcription.

Data Table: General Synthesis Conditions for Quinoline Derivatives

| Component | Role | Typical Conditions |

|---|---|---|

| Acetoacetanilide | Starting Material | 1 equivalent |

| Aromatic Aldehyde | Starting Material | 1 equivalent |

| Dimedone | Starting Material | 1 equivalent |

| Ammonium Acetate | Catalyst/Reagent | Excess |

| Solvent | Reaction Medium | Ethanol or solvent-free |

| Catalyst | Lewis Acid | Silica-supported iron trifluoroacetate or iron trichloroacetate |

| Temperature | Reaction Temperature | 70°C |

| Time | Reaction Duration | Several hours |

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes structural variations and their implications:

Physicochemical and Structural Insights

- Solubility and Polymorphism: The N-(3-pyridylmethyl) analog’s poor aqueous solubility necessitated administration as a suspension, with polymorphism significantly impacting efficacy . The 6-amino group in the target compound may mitigate such issues by increasing polarity. Ethyl 6-methyl-3-carboxylate derivatives (e.g., ) lack the carboxamide’s hydrogen-bonding capacity, reducing interaction with biological targets.

- Crystallinity and Stability: X-ray studies of the N-(3-pyridylmethyl) analog revealed triclinic crystalline phases in the α-form, correlating with higher analgesic activity . Stability studies for the 6-amino analog are warranted to assess polymorphic risks.

Biological Activity

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (often referred to as 6-AHQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical formula for 6-AHQC is with a CAS number of 294210-79-0. It belongs to the class of hexahydroquinoline derivatives, which are recognized for their potential therapeutic applications.

The biological activity of 6-AHQC is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit specific enzymes and proteins that are crucial for cellular function and signaling pathways. The compound's mechanism involves:

- Enzyme Inhibition : 6-AHQC has demonstrated the capacity to inhibit enzymes involved in metabolic processes.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurological functions.

These interactions lead to a range of biological effects including anti-inflammatory and neuroprotective properties.

Biological Activities

Research has highlighted several key biological activities associated with 6-AHQC:

-

Anticancer Activity :

- Studies indicate that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer cell lines.

- For instance, compounds related to 6-AHQC have shown potential in inhibiting tumor growth through apoptosis induction.

-

Antimicrobial Properties :

- The compound has been evaluated for its antibacterial and antifungal activities. Research suggests it can effectively combat certain strains of bacteria and fungi.

-

Neuroprotective Effects :

- Evidence suggests that 6-AHQC may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

-

Anti-inflammatory Effects :

- The compound has been noted for its ability to reduce inflammation in various models, indicating potential use in inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of 6-AHQC:

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of hexahydroquinoline derivatives. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines, suggesting strong anticancer potential .

Study 2: Neuroprotection

Research conducted on neuronal cell cultures demonstrated that treatment with 6-AHQC significantly reduced cell death induced by oxidative stress. The study highlighted the compound's ability to enhance cell viability by modulating oxidative stress pathways .

Study 3: Antimicrobial Activity

In vitro tests revealed that 6-AHQC exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Synthesis Optimization Parameters

Basic: Which spectroscopic and analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the hexahydroquinoline core and carboxamide substituents .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry of the bicyclic system if single crystals are obtainable .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (1650–1750 cm) and amine N-H bonds (3300 cm) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) to identify variability sources .

- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay sensitivity .

- Computational Modeling : Perform molecular docking to predict binding affinities to targets like enzymes or receptors, correlating with experimental IC values .

Q. Example Workflow :

Conduct dose-response curves in parallel assays (e.g., enzymatic vs. cell-based).

Use statistical tools (ANOVA) to assess significance of discrepancies.

Validate via SPR (Surface Plasmon Resonance) for direct binding kinetics .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Systematic Substitution : Modify the amino group (position 6) and carboxamide (position 3) to assess impact on bioactivity .

- In Silico Screening : Use QSAR models to predict activity of virtual libraries before synthesis .

- Biological Profiling : Test derivatives against panels of targets (e.g., kinases, GPCRs) to identify selectivity trends .

Q. Table 2: SAR Insights from Analogous Compounds

| Derivative Modification | Observed Bioactivity Change | Reference |

|---|---|---|

| Trifluoromethyl addition | Increased metabolic stability | |

| Methylation at position 2 | Reduced cytotoxicity |

Basic: What protocols are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze degradation via HPLC at 0, 6, 24 hours .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor by TLC/NMR for decomposition .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products .

Advanced: How can computational methods predict binding modes to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzyme active sites (e.g., aromatase or kinases) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess binding stability .

- Free Energy Calculations : Apply MM-GBSA to predict binding affinities and validate with experimental IC .

Q. Key Findings :

- The carboxamide group forms hydrogen bonds with catalytic residues (e.g., Asp/Glu in enzymes) .

- Hydrophobic interactions with the hexahydroquinoline core enhance target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.